molecular formula C13H16BrCl2N3 B11795780 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride

5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride

Cat. No.: B11795780
M. Wt: 365.1 g/mol
InChI Key: NYNXQXLXROQQKP-IDMXKUIJSA-N
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Description

5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromophenyl group, a pyrrolidinyl group, and an imidazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with a pyrrolidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactors to control reaction conditions precisely, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole stands out due to its unique combination of a bromophenyl group, a pyrrolidinyl group, and an imidazole ring. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C13H16BrCl2N3

Molecular Weight

365.1 g/mol

IUPAC Name

5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride

InChI

InChI=1S/C13H14BrN3.2ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;;/h3-6,8,11,15H,1-2,7H2,(H,16,17);2*1H/t11-;;/m0../s1

InChI Key

NYNXQXLXROQQKP-IDMXKUIJSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl

Origin of Product

United States

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